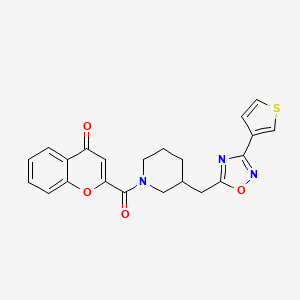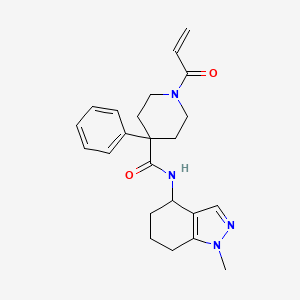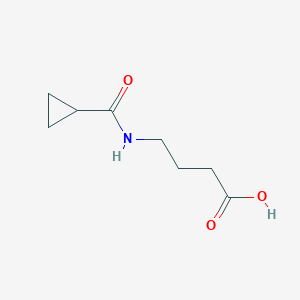
4-(Cyclopropylformamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Cyclopropylformamido)butanoic acid is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar structures. For instance, the molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been recorded, and various computational methods have been used to predict its properties . Although the core structure differs, the methods and analyses could be relevant for this compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . These methods are indicative of the complexity involved in synthesizing such compounds and could be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
Molecular structure analysis often involves computational chemistry methods such as Hartree–Fock and density functional theory (DFT) calculations . These methods help in predicting the geometrical structure, vibrational spectra, and other molecular properties. For this compound, similar computational studies could elucidate its molecular geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds like this compound can be inferred from studies on similar molecules. For example, the introduction of substituents can significantly affect the optical properties and reactivity, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes . Such analyses are crucial for understanding how modifications to the molecular structure can influence the overall reactivity of the compound.
Physical and Chemical Properties Analysis
Physical and chemical properties such as thermotropic liquid crystalline behavior, thermal stability, and mesomorphic properties are explored in related polymers . These properties are influenced by the molecular structure and substituents present in the compound. For this compound, similar analyses would be required to determine its physical state, stability, and potential applications.
Relevant Case Studies
Case studies of similar compounds, such as the crystal structure analysis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provide insights into the types of intermolecular interactions that can occur and how they influence the crystal packing and stability . These studies are relevant as they showcase the importance of hydrogen bonding and other non-covalent interactions in defining the properties of a compound.
科学的研究の応用
Antibacterial, Antifungal, and Antimycobacterial Compounds
Cyanobacteria are known for producing a variety of compounds with significant antimicrobial activities. These compounds, including alkaloids, aromatic compounds, cyclic peptides, and more, show potential against multidrug-resistant pathogens. The diversity of these compounds suggests a rich field of study for developing new pharmaceuticals, potentially aligning with research interests in compounds like 4-(Cyclopropylformamido)butanoic acid for antimicrobial uses (S. S. Swain, S. K. Paidesetty, & R. Padhy, 2017).
Environmental Chemistry and Herbicide Research
The sorption behaviors of various herbicides, including their interactions with soil and organic matter, provide a foundation for understanding environmental chemistry and pollution management. Studies focusing on phenoxy herbicides offer insights into how chemicals interact with different environmental components, which can be relevant to researching the environmental impact and degradation pathways of compounds like this compound (D. Werner, J. Garratt, & G. Pigott, 2012).
Biochemical Applications and Drug Synthesis
Levulinic acid and its derivatives highlight the potential of biomass-derived chemicals in drug synthesis and medical applications. The flexibility and diverse functionality offered by these compounds, due to their functional groups, emphasize the growing interest in utilizing such compounds for pharmaceutical synthesis, suggesting a similar potential for research into this compound in the context of drug development and biochemical research (Mingyue Zhang et al., 2021).
Safety and Hazards
The safety information for “4-(Cyclopropylformamido)butanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(cyclopropanecarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)2-1-5-9-8(12)6-3-4-6/h6H,1-5H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQKZCUKSMUAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)
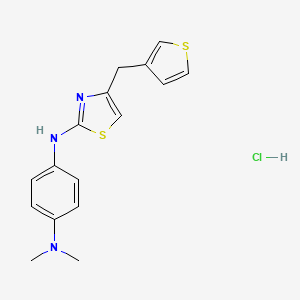
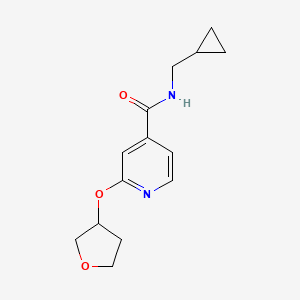
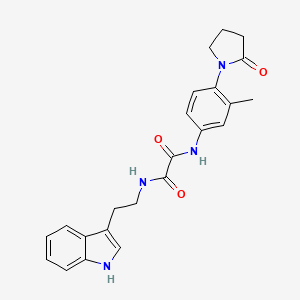
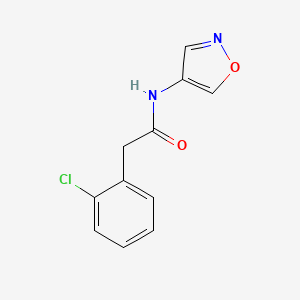
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
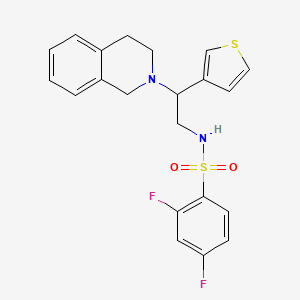
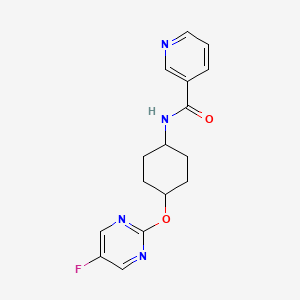
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)
